Aromatic vs. 2,3-Dihydro Oxidation State: Impact on HBA/HBD Count and Conformational Rigidity
The fully aromatic benzofuran core of the target compound (C₁₄H₁₆O₃) provides exactly 2 hydrogen-bond acceptor (HBA) sites and 0 hydrogen-bond donor (HBD) sites on the heterocyclic scaffold, whereas the 2,3-dihydrobenzofuran analog (CAS 1538042-16-8, C₁₄H₁₈O₃) presents 3 HBA and 1 HBD due to the saturated ether oxygen and sp³ C–H character [1]. This difference directly alters the ligand’s hydrogen-bonding pharmacophore: the target compound lacks the ether HBA present in the dihydro analog, potentially reducing off-target interactions with hydrogen-bond-donating residues while maintaining a rigid, planar aromatic system that favors π-stacking with aromatic receptor pockets [2].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) and donor (HBD) count |
|---|---|
| Target Compound Data | Target: 2 HBA, 0 HBD (on benzofuran core) |
| Comparator Or Baseline | Comparator (5-(tert-butyl)-2,3-dihydrobenzofuran-3-acetic acid): 3 HBA, 1 HBD |
| Quantified Difference | ΔHBA = -1; ΔHBD = -1 |
| Conditions | Structural analysis; molecular formula C₁₄H₁₆O₃ (target) vs. C₁₄H₁₈O₃ (dihydro analog) |
Why This Matters
A lower HBA/HBD count on the target compound predicts reduced aqueous solubility but enhanced membrane permeability and potentially improved oral bioavailability compared to the dihydro analog.
- [1] PubChem, 2-(5-tert-butyl-1-benzofuran-3-yl)acetic acid (CAS 610277-18-4) and 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic acid (CAS 1538042-16-8), Compound Summaries. View Source
- [2] Negoro, N.; Sasaki, S.; Mikami, S.; Ito, M.; Tsujihata, Y.; Ito, R.; Suzuki, M.; Takeuchi, K.; Suzuki, N.; Miyazaki, J.; et al. Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent. J. Med. Chem. 2012, 55 (8), 3960–3974. View Source
